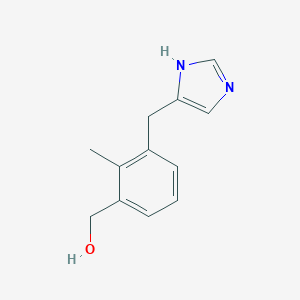

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-

Beschreibung

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl- is a substituted aromatic alcohol characterized by a benzene ring with a hydroxymethyl (-CH2OH) group, a methyl group at the 2-position, and an imidazole moiety linked via a methylene bridge at the 3-position.

Eigenschaften

IUPAC Name |

[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-10(3-2-4-11(9)7-15)5-12-6-13-8-14-12/h2-4,6,8,15H,5,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAWYMFVGHLOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1CO)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567303 | |

| Record name | {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115664-37-4 | |

| Record name | {3-[(1H-Imidazol-5-yl)methyl]-2-methylphenyl}methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Imidazole compounds are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse range of applications.

Mode of Action

Imidazole compounds are generally known for their ability to form hydrogen bonds and interact with pi electrons, which allows them to bind to various biological targets.

Biochemical Pathways

Imidazole compounds are known to be involved in a wide range of biochemical processes due to their versatile binding capabilities.

Result of Action

Given the diverse range of biological targets that imidazole compounds can interact with, it is likely that this compound could have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

Biologische Aktivität

Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-, also known as 3-hydroxydetomidine, is a compound with significant biological activity attributed to its imidazole moiety. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C12H14N2O

- Molecular Weight : 218.25 g/mol

- CAS Number : 103573-92-8

- InChI Key : FSLVBXCLXDGFRE-UHFFFAOYSA-N

The biological activity of imidazole compounds, including benzenemethanol derivatives, is primarily due to their ability to interact with various biological targets:

- Binding Affinity : Imidazoles can form hydrogen bonds and interact with pi electrons, enhancing their binding capabilities to enzymes and receptors.

- Biochemical Pathways : These compounds are involved in numerous biochemical processes, influencing cellular functions through modulation of enzyme activity and receptor signaling pathways.

Pharmacological Activities

Research has highlighted several key pharmacological activities associated with benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-:

- Antimicrobial Activity : Studies indicate that imidazole derivatives exhibit antimicrobial properties against various pathogens. For instance, related compounds have shown higher activity against yeasts compared to bacteria .

- Antimalarial Potential : The compound's structure suggests potential efficacy against malaria, particularly through inhibition of dihydroorotate dehydrogenase (DHODH), a validated target for antimalarial drug development .

- Cytotoxic Effects : Some studies have reported cytotoxicity in cancer cell lines, indicating a potential role in cancer therapy .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies :

- Antimalarial Research :

- Cytotoxicity Assessments :

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The compound’s key structural motifs can be compared to the following analogs:

Table 1: Structural Comparison of Benzenemethanol Derivatives and Related Compounds

Physicochemical and Functional Differences

- Hydrogen Bonding Capacity: The imidazole group in the target compound provides two nitrogen atoms capable of acting as hydrogen bond donors/acceptors, unlike the pyrazine or phenyl substituents in analogs .

- Polarity: The hydroxymethyl group increases hydrophilicity compared to non-polar substituents (e.g., methyl or phenyl groups). However, the benzoic acid analog (C12H12N2O2) is more polar due to its carboxylate group .

- Steric Effects: The 2-methyl group in the target compound may hinder rotational freedom or enzyme binding compared to unsubstituted analogs like α-phenylbenzenemethanol .

Q & A

Basic Question: What are the recommended synthetic methodologies for Benzenemethanol, 3-(1H-imidazol-4-ylmethyl)-2-methyl-?

Answer:

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Sulfonylation : Reaction of imidazole precursors with benzenesulfonyl chloride in anhydrous THF, using sodium hydride as a base to activate the imidazole ring .

- Lithiation and Acylation : At −78°C, tert-butyllithium is used to deprotonate the sulfonylated intermediate, followed by reaction with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) to introduce ketone functionalities .

- Purification : Flash column chromatography (hexane:ethyl acetate gradients) or recrystallization (water/methanol) yields pure products with reported yields of 40%–95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.